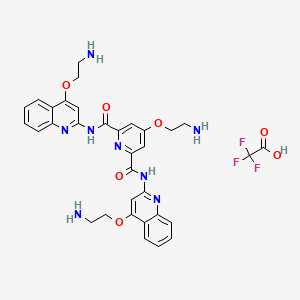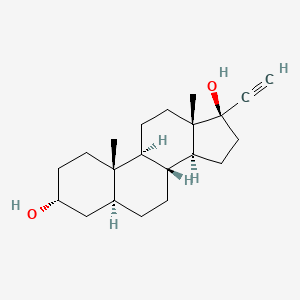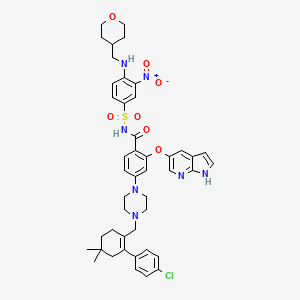
MK-2461
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MK-2461 is a potent, multi-targeted inhibitor for c-Met (WT/mutants) with IC50 values of 0.4-2.5 nM . It is less potent to Ron, Flt1 . It has 8- to 30-fold greater selectivity of c-Met targets versus FGFR1, FGFR2, FGFR3, PDGFRβ, KDR, Flt3, Flt4, TrkA, and TrkB .
Synthesis Analysis
MK-2461 is an ATP-competitive inhibitor . It inhibited in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases (N1100Y, Y1230C, Y1230H, Y1235D, and M1250T) with IC50 values of 0.4 to 2.5 nmol/L .Molecular Structure Analysis
The structure of dually-phosphorylated MET receptor kinase in complex with an MK-2461 analog with specificity for the activated receptor has been studied .Chemical Reactions Analysis
MK-2461 effectively suppressed constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met, and its downstream signaling to the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways .Physical And Chemical Properties Analysis
MK-2461 has a molecular weight of 495.55 . It is insoluble in water and ethanol .科学的研究の応用
Cancer Therapeutics: Targeting c-Met Receptor
MK-2461 has been identified as a potent inhibitor of the c-Met receptor, which is implicated in various forms of cancer . The compound inhibits in vitro phosphorylation of peptide substrates recognized by both wild-type and oncogenic c-Met kinases, with IC50 values ranging from 0.4 to 2.5 nmol/L . This suggests its potential use in therapies aimed at cancers where c-Met plays a crucial role in tumor growth and metastasis.
Inhibition of Multitargeted Kinase Activity
Apart from targeting the c-Met receptor, MK-2461 exhibits inhibitory activity against other receptor tyrosine kinases, including fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) . This multitargeted approach could be beneficial in treating cancers that exhibit cross-talk between different signaling pathways.
Suppression of Tumor Cell Functions
In cell culture, MK-2461 has been shown to inhibit hepatocyte growth factor/c-Met–dependent functions such as mitogenesis, migration, cell scatter, and tubulogenesis . These processes are critical for tumor development and angiogenesis, indicating MK-2461’s potential application in preventing tumor progression.
Preclinical Development for Cancer Therapy
MK-2461 has demonstrated significant efficacy in preclinical models. For instance, in a murine xenograft model of gastric cancer, MK-2461 effectively suppressed c-Met signaling and tumor growth when administered orally . This supports its further development and evaluation in preclinical cancer therapy studies.
Enhanced Binding to Activated Kinases
Studies have shown that MK-2461 binds preferentially to activated c-Met, with BIAcore studies indicating a six-fold tighter binding to the phosphorylated form of c-Met . This selective binding could lead to more effective targeting of cancer cells while minimizing effects on normal cells.
Sensitivity in Genomically Amplified Tumors
MK-2461 has been found to be particularly effective in tumor cell lines that harbor genomic amplification of MET or FGFR2 . This suggests a potential application in personalized medicine, where MK-2461 could be used as a targeted treatment for patients with these specific genetic alterations.
作用機序
Target of Action
MK-2461 is a novel ATP-competitive multitargeted inhibitor . Its primary target is the receptor tyrosine kinase c-Met . The c-Met receptor is an attractive target for therapeutic blockade in cancer due to its role in cell growth, survival, and migration .
Mode of Action
MK-2461 inhibits the in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It effectively suppresses constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met . Interestingly, MK-2461 binds preferentially to activated c-Met, as indicated by BIAcore studies .
Biochemical Pathways
MK-2461 impacts the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways . These pathways are downstream of c-Met and play crucial roles in cell proliferation and survival. By inhibiting these pathways, MK-2461 can suppress tumor growth and proliferation .
Result of Action
In cell culture, MK-2461 inhibits hepatocyte growth factor/c-Met–dependent mitogenesis, migration, cell scatter, and tubulogenesis . In murine xenograft models of c-Met–dependent gastric cancer, MK-2461 effectively suppresses c-Met signaling and tumor growth .
Action Environment
The efficacy of MK-2461 may be influenced by the genomic context of the tumor cells. For instance, seven of ten MK-2461–sensitive tumor cell lines identified from a large panel harbored genomic amplification of MET or FGFR2 . This suggests that the genomic environment of the tumor cells can influence the action and efficacy of MK-2461.
Safety and Hazards
特性
IUPAC Name |
14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBLDKNWBUGRZ-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917879-39-1 |
Source


|
| Record name | MK-2461 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-2461 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indole-2-carboxamide, 7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-](/img/structure/B612044.png)


![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)



![(1'R,4R,10'S)-2-(2,2,2-Trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide](/img/structure/B612058.png)
![(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B612061.png)


![(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid](/img/structure/B612065.png)
![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B612067.png)